![molecular formula C20H18FNO4S2 B2924302 (E)-2-(5-((5-(2-fluorophenyl)furan-2-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)hexanoic acid CAS No. 951901-55-6](/img/structure/B2924302.png)
(E)-2-(5-((5-(2-fluorophenyl)furan-2-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)hexanoic acid
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Description
(E)-2-(5-((5-(2-fluorophenyl)furan-2-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)hexanoic acid is a useful research compound. Its molecular formula is C20H18FNO4S2 and its molecular weight is 419.49. The purity is usually 95%.
BenchChem offers high-quality (E)-2-(5-((5-(2-fluorophenyl)furan-2-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)hexanoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (E)-2-(5-((5-(2-fluorophenyl)furan-2-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)hexanoic acid including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Anticancer and Antiproliferative Effects
Research has demonstrated that thioxothiazolidin-4-one derivatives, including those structurally related to (E)-2-(5-((5-(2-fluorophenyl)furan-2-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)hexanoic acid, possess significant anticancer and antiproliferative activities. These compounds have shown to inhibit tumor growth and tumor-induced angiogenesis in mouse models, with potential implications for anticancer therapy (Chandrappa et al., 2010). Additionally, variations in these molecules have demonstrated moderate to strong antiproliferative activity in human leukemia cell lines, highlighting their potential as chemotherapeutic agents (Chandrappa et al., 2009).
Antibacterial and Antimicrobial Properties
Thiazolidinone derivatives have also been identified for their antibacterial and antimicrobial properties. Compounds synthesized from similar chemical frameworks have been evaluated against a variety of bacterial and fungal species, showing comparable or superior activity to standard drugs in some cases (Patel & Shaikh, 2010). This suggests potential applications in developing new antibacterial agents from thiazolidinone-based compounds.
Anti-inflammatory Activities
Certain derivatives structurally related to (E)-2-(5-((5-(2-fluorophenyl)furan-2-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)hexanoic acid have been synthesized and evaluated for their anti-inflammatory activities. Studies indicate that some of these compounds exhibit significant anti-inflammatory effects, which could be beneficial for developing novel anti-inflammatory drugs (Sunder & Maleraju, 2013).
Chemoselective Synthesis and Protective Groups in Organic Synthesis
The compound's structural motifs are instrumental in the chemoselective synthesis of heteroaromatic aldehydes as imidazolidine derivatives. This methodology has been employed for the protection of aldehyde functionalities in the presence of ketones, showcasing the utility of such structures in sophisticated organic synthesis techniques (Carpenter & Chadwick, 1985).
properties
IUPAC Name |
2-[(5E)-5-[[5-(2-fluorophenyl)furan-2-yl]methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]hexanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18FNO4S2/c1-2-3-8-15(19(24)25)22-18(23)17(28-20(22)27)11-12-9-10-16(26-12)13-6-4-5-7-14(13)21/h4-7,9-11,15H,2-3,8H2,1H3,(H,24,25)/b17-11+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KEHKQIPUBQIJQP-GZTJUZNOSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(C(=O)O)N1C(=O)C(=CC2=CC=C(O2)C3=CC=CC=C3F)SC1=S |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC(C(=O)O)N1C(=O)/C(=C\C2=CC=C(O2)C3=CC=CC=C3F)/SC1=S |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18FNO4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-2-(5-((5-(2-fluorophenyl)furan-2-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)hexanoic acid |
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